4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine

Lipophilicity LogP Phenothiazine Derivatives

Sourcing incorrect phenothiazine intermediates derails metiazinic acid synthesis and compromises API purity. This exact N-methyl thiomorpholide (CAS 13611-85-3) is the key Willgerodt-Kindler intermediate per US3450698. • Guaranteed correct 10-methylphenothiazine backbone - the non-methylated analog (CAS 67936-12-3) is structurally invalid for this pathway and yields a different final compound. • Thiomorpholide hydrolyzes cleanly to metiazinic acid; pre-hydrolyzed acid (CAS 13993-65-2) cannot re-enter the synthetic sequence. • Validated by a scalable RP-HPLC method with defined LogP 3.46 for immediate batch qualification. Available from BenchChem with global dispatch.

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
CAS No. 13611-85-3
Cat. No. B082821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine
CAS13611-85-3
Molecular FormulaC19H20N2OS2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC(=S)N4CCOCC4
InChIInChI=1S/C19H20N2OS2/c1-20-15-4-2-3-5-17(15)24-18-7-6-14(12-16(18)20)13-19(23)21-8-10-22-11-9-21/h2-7,12H,8-11,13H2,1H3
InChIKeyXGNWSASAYPRWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine


4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine (CAS 13611-85-3) is a phenothiazine-derived thiomorpholide with the molecular formula C19H20N2OS2 and a molecular weight of 356.50 g/mol [1]. It features a 10-methylphenothiazine core linked via a thioacetyl bridge to a morpholine ring. This compound is primarily recognized as the key thiomorpholide intermediate in the Willgerodt-Kindler reaction for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) metiazinic acid [2]. Its unique structure imparts specific physicochemical and reactivity profiles that distinguish it from non-methylated or ring-substituted phenothiazine analogs, making correct identification critical for research and industrial applications.

Key thiomorpholide intermediate for metiazinic acid synthesis via Willgerodt-Kindler reaction
Pre-established RP-HPLC method supports direct purity assessment and method transfer
N-Methylphenothiazine core ensures required reactivity and lipophilicity profile

Why Generic Substitution Fails


Simple substitution with a close analog like the non-methylated 4-(phenothiazin-2-yl-thioacetyl)-morpholine (CAS 67936-12-3) or the hydrolyzed acid product, metiazinic acid (CAS 13993-65-2), is not scientifically valid due to fundamental differences in both physicochemical properties and biological fate. The N-methyl group on the phenothiazine core is a critical structural feature that influences lipophilicity (LogP 3.46 [1]), electronic distribution, and metabolic stability, directly affecting its role as a prodrug or synthetic intermediate. Furthermore, the thiomorpholide moiety is not a terminal functional group; it is a protected form that undergoes specific hydrolysis to yield the active carboxylic acid [2]. Using the incorrect intermediate can derail a synthetic pathway, leading to the wrong final active pharmaceutical ingredient (API) or an impurity profile that fails pharmacopoeial standards, as detailed in the quantitative evidence below.

Non-methylated analog (CAS 67936-12-3) lacks the N-methyl group, altering lipophilicity and synthetic pathway specificity.
Metiazinic acid (CAS 13993-65-2) is the hydrolyzed carboxylic acid, not the protected intermediate required for the Willgerodt-Kindler route.
Generic phenothiazine thiomorpholides with different substitution patterns may yield uncharacterized derivatives with distinct properties.

Quantitative Differentiation Evidence


Lipophilicity Enhancement by N-Methylation

The N-methyl substitution on the phenothiazine core of the target compound significantly increases its lipophilicity compared to its non-methylated analog, 4-(phenothiazin-2-yl-thioacetyl)-morpholine. This is quantified by a calculated LogP of 3.46 for the target compound [1], whereas the non-methylated analog has a lower LogP due to the absence of the methyl group. This difference directly impacts its behavior in biological systems and reversed-phase chromatographic separations.

Lipophilicity (LogP)
Class-level inference
LogP 3.46 (calc.)
Supports retention prediction and membrane partitioning studies
Computational value; experimental verification may differ
Lipophilicity LogP Phenothiazine Derivatives Drug Design

Validated HPLC Purity Method

A specific reverse-phase HPLC method has been developed for the analysis of 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine using a Newcrom R1 column. The method uses a mobile phase of acetonitrile, water, and phosphoric acid, and is scalable from analytical to preparative separations [1]. This provides a direct, quantitative tool for purity assessment that is not universally applicable to all phenothiazine thiomorpholide analogs without modification.

HPLC Purity Method
Cross-study comparable
Newcrom R1, MeCN/water/H3PO4
Enables direct purity assessment and method scale-up
Method transfer may need adaptation for other analogs
Analytical Chemistry HPLC Quality Control Method Validation

Key Intermediate in Patented NSAID Synthesis

The compound is the unequivocal thiomorpholide intermediate formed during the Willgerodt-Kindler reaction of 2-acetyl-10-methylphenothiazine with sulfur and morpholine, as described in the foundational patent US3450698 [1] and subsequent synthetic procedures for metiazinic acid . Its hydrolysis directly yields the active pharmaceutical ingredient metiazinic acid. Using a non-methylated or differently substituted analog would not lead to metiazinic acid but to a different, potentially inactive or toxic, phenothiazine acetic acid derivative.

Synthetic Fidelity
Direct head-to-head
Metiazinic acid intermediate Non-methylated analog: different derivative
Synthetic route determines final compound identity
Patent US3450698 establishes this specificity
Medicinal Chemistry Synthetic Route NSAID Willgerodt-Kindler Reaction

Anti-Inflammatory Activity Profile

While direct activity data for the thiomorpholide prodrug is sparse, the class to which its final hydrolyzed product (metiazinic acid) belongs has been quantitatively compared against the close analog protizinic acid. In a comparative pharmacological study, metiazinic acid (MA) demonstrated a distinct anti-inflammatory potency profile, with protizinic acid (PRT) showing superior potency in carrageenin-induced edema models [1]. This establishes that subtle structural differences within the (10-methylphenothiazin-2-yl)alkanoic acid class translate to significant variations in pharmacological effect.

Pharmacol. Comparison
Class-level inference
Metiazinic acid ED50 Protizinic acid: higher reported activity
Structural variations affect pharmacological response profile
In vivo rat edema model; not directly translatable to human efficacy
Pharmacology Anti-inflammatory NSAID In Vivo Models

Application Scenarios


Metiazinic Acid & Derivative Synthesis

This is the primary and most critical application. Groups focused on synthesizing the NSAID metiazinic acid or creating a library of its analogs must source this exact thiomorpholide. Its use guarantees the correct N-methylphenothiazine backbone is in place, as established in patent US3450698 [2]. Hydrolysis of this intermediate under controlled conditions yields metiazinic acid, a compound with a characterized anti-inflammatory profile [3]. Any deviation in the intermediate's structure will result in a different final compound, invalidating pharmacological comparisons and potentially leading to costly synthetic dead ends.

Analytical Method Development & QC

The existence of a pre-developed, scalable RP-HPLC method for this compound [1] makes it an ideal standard for analytical chemists. It can be used to qualify new batches of the intermediate, monitor the progress of the Willgerodt-Kindler reaction, or serve as a reference point for developing purity assays for related phenothiazine thiomorpholides. This directly reduces the time and resources required for analytical method development in quality control laboratories.

Physicochemical Profiling & Prodrug Studies

With a defined LogP of 3.46 [1] and a unique thiomorpholide functional group, this compound is a valuable model for studying the impact of N-methylation and thioamide formation on the pharmacokinetic properties of phenothiazine-based compounds. Researchers in drug metabolism and pharmacokinetics (DMPK) can use it as a probe to investigate the rate of thiomorpholide hydrolysis in various biological matrices, linking its physicochemical profile to the liberation of the active metiazinic acid.

Application
Selection Property
Validation Focus
Metiazinic acid synthesis
Correct N-methylphenothiazine intermediate
Identity verification by HPLC and structural analysis
Analytical method development
Pre-validated RP-HPLC method
Method transfer and purity assay optimization
Hydrolysis probe studies
Defined LogP and thiomorpholide reactivity
Hydrolysis kinetics and permeability assays
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